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Saccharin, sodium salt

Solubility Formulation science Salt selection

Choose saccharin sodium salt over the acid form or alternative sweeteners when aqueous solubility (≥10 g/100 mL at 20°C), thermal stability (stable to 190°C frying), and 500× sucrose sweetness are critical. Its high receptor-binding affinity (Kd = 0.06 μM) enables cost‑effective synergy in cyclamate blends that mask off‑tastes. Compendial‑grade assay (98.0–101.0% anhydrous basis) with stringent impurity controls meets USP, FCC, BP, and EP standards, ensuring regulatory compliance for food, beverage, pharmaceutical, and analytical applications. For research on salt‑specific biological effects, the sodium salt yields higher urothelial mitogenic activity than potassium or calcium saccharin.

Molecular Formula C7H5NNaO3S+
Molecular Weight 206.18 g/mol
CAS No. 128-44-9
Cat. No. B1680477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaccharin, sodium salt
CAS128-44-9
SynonymsCalcium, Saccharin
Saccharin
Saccharin Calcium
Saccharin Sodium
Molecular FormulaC7H5NNaO3S+
Molecular Weight206.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Na+]
InChIInChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1
InChIKeyWINXNKPZLFISPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Saccharin Sodium Salt (CAS 128-44-9) Technical Specification and Comparative Overview


Saccharin sodium salt (CAS 128-44-9), chemically designated as sodium 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, is the water-soluble sodium salt form of saccharin [1]. It is a non-nutritive, high-intensity sweetener with a sweetness potency approximately 500 times that of sucrose on a molar basis [2]. The compound is characterized by its high aqueous solubility (≥10 g/100 mL at 20 °C) , thermal stability up to 190 °C under frying conditions with complete decomposition occurring at 190 °C for 40 minutes [3], and compliance with USP, FCC, BP, and EP pharmacopeial standards for assay purity (98.0–101.0%) [4]. Its use spans food, beverage, pharmaceutical, and analytical applications, with procurement relevance hinging on quantifiable differences from the acid form of saccharin and alternative high-intensity sweeteners.

Why Saccharin Sodium Salt Cannot Be Interchanged with Saccharin Acid or Other High-Intensity Sweeteners Without Performance Consequences


Saccharin sodium salt exhibits quantifiable performance divergences from its closest analogs that preclude simple substitution. Relative to saccharin acid form, sodium saccharin demonstrates aqueous solubility exceeding 10 g/100 mL at 20 °C , whereas the acid form is only slightly soluble in water [1]—a >100-fold difference that directly impacts formulation feasibility in liquid products. Relative to alternative sweeteners, sodium saccharin exhibits a sweetness potency of 500× sucrose on a molar basis [2], compared to 250× for aspartame and 600× for sucralose, with corresponding differences in receptor-binding affinity (Kd = 0.06 ± 0.02 μM vs. 17.2 ± 3.1 μM for aspartame) [2]. Furthermore, sodium saccharin demonstrates thermal stability up to 190 °C under frying conditions [3], whereas aspartame degrades at temperatures exceeding 80 °C. These documented differences in solubility, potency, receptor binding kinetics, and thermal stability mean that performance specifications tied to sodium saccharin cannot be met by generic substitution without formulation re-engineering.

Saccharin Sodium Salt (CAS 128-44-9) Product-Specific Quantitative Differentiation Evidence


Aqueous Solubility: Sodium Saccharin vs. Saccharin Acid Form

Sodium saccharin demonstrates aqueous solubility of ≥10 g/100 mL at 20 °C , whereas saccharin acid form is classified as 'only slightly soluble in water' [1] and 'not water-soluble' in its acid form [2]. The sodium salt exhibits a solubility of 1 g per 1.5 mL water [3], equating to approximately 0.67 g/mL at room temperature [2]. This solubility differential of >100-fold is a direct consequence of salt formation converting the weakly acidic saccharin (pKa = 1.8) into its highly water-soluble sodium salt [4].

Solubility Formulation science Salt selection

Sweetness Potency on a Molar Basis: Saccharin vs. Aspartame and Sucralose

On a molar sweetness potency basis (normalized to sucrose = 1), saccharin demonstrates a potency of 500, compared to aspartame at 250 and sucralose at 600 [1]. The hTAS1R2-VFT receptor binding affinity (Kd) for saccharin is 0.06 ± 0.02 μM, which is approximately 287-fold higher affinity than aspartame (17.2 ± 3.1 μM) and 117-fold higher than sucralose (7.0 ± 1.3 μM) [1]. The EC50 for sweetness response is 190 ± 7 μM for saccharin, compared to 75 ± 11 μM for aspartame and 36 ± 2 μM for sucralose [1]. Notably, despite lower EC50 values for aspartame and sucralose, saccharin achieves a 500× molar sweetness potency due to its exceptionally high receptor binding affinity at the orthosteric site [1].

Sweetness potency Receptor binding affinity Molar sweetness

Thermal Stability Under Frying Conditions: Sodium Saccharin Decomposition Profile

Sodium saccharin undergoes complete decomposition at 190 °C after 40 minutes under frying conditions [1]. The decomposition product is identified as o-sulfamoylbenzoic acid [1]. An HPLC method was developed and validated for simultaneous determination of sodium saccharin and o-sulfamoylbenzoic acid, with a detection limit of 0.045 mg/kg and quantification limit of 0.135 mg/kg for sodium saccharin [1]. Recovery rates for spiked sodium saccharin ranged from 105.67% to 112.16% with RSDs between 0.24% and 1.39% [1]. In comparative thermal analysis, sodium saccharin exhibits an initial decomposition temperature of 435 °C in air and 466 °C under nitrogen [2], with a melting point of 226–230 °C . By contrast, aspartame degrades significantly at temperatures exceeding 80 °C [3] and is unsuitable for high-temperature food processing.

Thermal stability Food processing Decomposition kinetics

USP/FCC Purity Specifications: Assay Range and Impurity Control

Sodium saccharin conforming to USP, FCC, BP, and EP standards requires an assay purity of 98.0–101.0% calculated on the anhydrous basis [1][2]. Representative commercial batch analysis demonstrates assay purity of 99.32% [3]. Key impurity specifications include toluenesulfonamides <5–10 ppm [3], heavy metals <10 ppm , arsenic <2–3 ppm [3][4], selenium <30 ppm [3], benzoic and salicylic acid: no precipitate or violet color upon testing [3], and loss on drying ≤5.00% (for powder forms) [3]. Ammonium salts are controlled to ≤18–25 ppm [4][3]. These pharmacopeial specifications ensure batch-to-batch consistency across procurement sources.

Purity specification Pharmacopeial standards Impurity profiling

Synergistic Caffeine Solubility Enhancement: Sodium Saccharin vs. Acesulfame Potassium

Sodium saccharin enhances the aqueous solubility of caffeine by over twofold (>2× increase) in comparative volumetric and viscosimetric analyses, while acesulfame potassium increases caffeine solubility by over 1.5-fold [1]. The study employed solubility, volumetric, acoustic, and viscosimetric analyses to quantify the influence of sodium saccharin and acesulfame potassium on caffeine's hydration properties and taste behavior [1]. Sodium saccharin's more pronounced solubility enhancement of caffeine (over twofold vs. over 1.5-fold for acesulfame potassium) represents a quantifiable formulation advantage in caffeinated beverage systems [1].

Cosolvency Caffeine solubility Beverage formulation

Biologically Differential Activity: Sodium Saccharin vs. Potassium and Calcium Salts

The sodium salt of saccharin demonstrates greater biological activity as a urothelial cell mitogen in vivo when fed to male rats, compared to the potassium salt, calcium salt, or the acid form, despite similar concentrations of saccharin excreted in the urine [1]. NMR spectroscopy studies (¹⁷O, ¹⁵N, ¹³C, and 2D NMR) demonstrated that at physiological concentrations, hydrogen, potassium, sodium, calcium, magnesium, bicarbonate, and urate ions do not significantly alter the electronic structure of the saccharinate ion [1]. Therefore, the differential mitogenic response is attributed to differences in urinary ionic composition induced by the different salt forms, rather than alterations in saccharin's molecular electronic structure [1]. This salt-specific biological activity has regulatory and toxicological implications.

Urothelial mitogenesis Salt-specific bioactivity In vivo toxicology

Saccharin Sodium Salt (CAS 128-44-9) High-Value Procurement and Application Scenarios


Liquid Beverage and Syrup Formulations Requiring High Aqueous Solubility

Sodium saccharin is the preferred procurement choice for liquid formulations where high aqueous solubility is critical. With a solubility of ≥10 g/100 mL at 20 °C and 1 g per 1.5 mL water [1], sodium saccharin readily dissolves to deliver consistent sweetness in carbonated soft drinks, fountain syrups, and liquid concentrates. The acid form of saccharin is unsuitable due to its minimal water solubility [2]. Additionally, sodium saccharin's ability to enhance caffeine solubility by over twofold [3] makes it particularly valuable in caffeinated beverage systems where solubility synergies improve formulation stability.

Thermally Processed Foods Requiring High-Temperature Stability

Sodium saccharin is indicated for baked goods, fried snacks, canned products, and retort-processed foods due to its documented thermal stability. Under frying conditions (190 °C), sodium saccharin undergoes complete decomposition only after 40 minutes [4], with an initial decomposition temperature of 435 °C in air and 466 °C under nitrogen [5]. By contrast, aspartame degrades at temperatures exceeding 80 °C [6], making it unsuitable for high-temperature food processing. Procurement of sodium saccharin for thermally processed applications ensures sweetness retention throughout manufacturing and shelf life, with the decomposition product o-sulfamoylbenzoic acid detectable by validated HPLC methods at 0.045 mg/kg [4].

High-Molar-Efficiency Sweetener Blends and Cost Optimization Formulations

Sodium saccharin offers a sweetness potency of 500× sucrose on a molar basis [7], coupled with exceptionally high hTAS1R2 receptor binding affinity (Kd = 0.06 ± 0.02 μM) [7]. This combination enables cost-effective sweetness delivery in blended sweetener systems where sodium saccharin synergizes with other high-intensity sweeteners to mask aftertaste and reduce total sweetener cost per unit sweetness. In 10:1 cyclamate–saccharin blends, each sweetener masks the other's off-taste [8]. Sodium saccharin's 287-fold higher receptor binding affinity compared to aspartame [7] provides a mechanistic basis for its synergistic performance in multi-sweetener formulations.

Pharmaceutical Excipient Use Requiring Compendial-Grade Purity

Sodium saccharin meeting USP, FCC, BP, and EP specifications [9][10] is the appropriate procurement grade for pharmaceutical applications including taste masking in oral liquid dosage forms, chewable tablets, medicated confectionery, and mouthwashes. With compendial assay requirements of 98.0–101.0% on anhydrous basis [9] and stringent impurity controls (toluenesulfonamides <5–10 ppm, heavy metals <10 ppm, arsenic <2–3 ppm) [10], compendial-grade sodium saccharin ensures regulatory compliance and batch-to-batch consistency. The sodium salt's superior aqueous solubility compared to the acid form [2] facilitates incorporation into liquid and semi-solid dosage forms.

Toxicological and Biological Research Requiring Salt-Specific Activity Documentation

Sodium saccharin is the required procurement choice for research applications investigating salt-specific biological effects. The sodium salt exhibits greater urothelial cell mitogenic activity in vivo compared to potassium saccharin, calcium saccharin, and saccharin acid form, despite similar urinary saccharin concentrations [11]. NMR spectroscopy confirms that this differential activity arises from salt-induced differences in urinary ionic composition rather than alterations to the saccharinate ion's electronic structure [11]. Researchers requiring a saccharin salt with documented higher biological activity in rodent urothelial models should procure sodium saccharin specifically; potassium or calcium salts are not substitutable for these experimental endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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